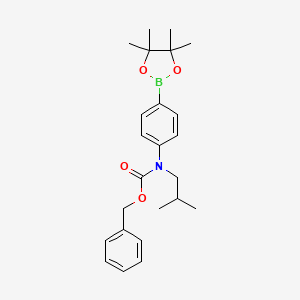

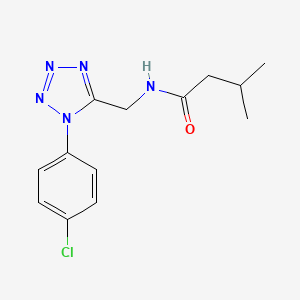

![molecular formula C20H24ClN5O B3016150 2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 877794-11-1](/img/structure/B3016150.png)

2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in the literature. For instance, a novel synthesis method for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was developed using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method provides a highly useful approach to synthesizing piperazine derivatives, which could potentially be applied to the synthesis of 2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol.

Another relevant synthesis is that of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, which was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The reaction conditions were optimized, including raw material ratio, reaction time, and temperature. The product was obtained with an 88.5% yield after reacting at 115°C for 4 hours . This synthesis provides insight into the reaction conditions that might be suitable for synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is typically confirmed using various spectroscopic techniques. In the case of the 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, IR, 1H and 13C NMR, and mass spectral studies were employed . These techniques are crucial for confirming the structure of synthesized compounds, including the target compound this compound. The structure of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was also confirmed, likely using similar spectroscopic methods .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are typically nucleophilic substitutions, where a leaving group is replaced by a nucleophile. In the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, a bromophenylmethyl group is replaced by 2-hydroxyethylpiperazine . This type of reaction is likely to be relevant for the synthesis of other piperazine derivatives, including the target compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can provide some insight. The synthesized piperazine derivatives in the first study were screened for in vitro antimicrobial activity, indicating that these compounds have biological activity and potential therapeutic applications . The physical properties such as solubility, melting point, and stability would be important to determine for practical applications and are typically characterized alongside the synthesis process.

Scientific Research Applications

Antimicrobial and Anticancer Activity

- Antimicrobial and Anticancer Potential : A study reported the synthesis of pyrazole derivatives, closely related to 2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol, which exhibited significant antimicrobial and anticancer activities. These compounds showed higher activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Interaction with Biological Molecules

- Interactions with Plasma Proteins : Another research focused on two water-soluble pyrazolo[1,5-a]pyrimidine derivatives, similar in structure, investigating their interaction with bovine serum albumin (BSA). The study revealed that these compounds can effectively quench the intrinsic fluorescence of BSA, indicating potential biological interactions (He et al., 2020).

Antifungal Properties

- Antifungal Compound Analysis : Research on a novel antifungal compound from the 1,2,4-triazole class, which shares some structural similarities, included assessments of solubility in different solvents and thermodynamic parameters. This study aids in understanding the pharmacologically relevant properties of similar compounds (Volkova, Levshin, & Perlovich, 2020).

In Vitro Antiproliferative Activity

- Cancer Cell Line Study : A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, related in structure, evaluated their antiproliferative effect against various human cancer cell lines. Certain compounds in this series demonstrated potential as anticancer agents, warranting further research (Mallesha et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its biological and pharmacological activities. Compounds with similar structures have shown a wide range of medicinal values, including antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities . Therefore, this compound could potentially be a candidate for drug development in the future.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to have a variety of biological targets, including acetylcholinesterase (ache) in the cholinergic nervous system .

Mode of Action

It is known that pyrazoline derivatives can inhibit ache activity, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, pyrazoline derivatives have been linked to the production of reactive oxygen species (ROS) and lipid peroxides, which can lead to oxidative stress and cellular damage .

Pharmacokinetics

It is known that the incorporation of heterocyclic compounds like pyrazolines into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been shown to have a variety of effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

properties

IUPAC Name |

2-[4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O/c1-14-13-18(25-9-7-24(8-10-25)11-12-27)26-20(22-14)19(15(2)23-26)16-3-5-17(21)6-4-16/h3-6,13,27H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTPTQAVSIQDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B3016070.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)

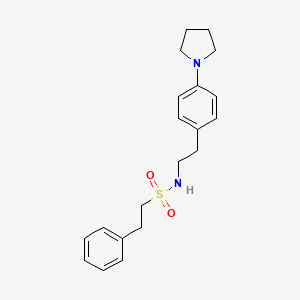

![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)

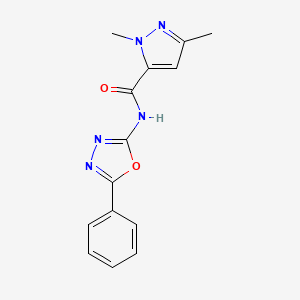

![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)

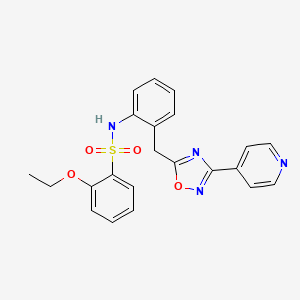

![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)